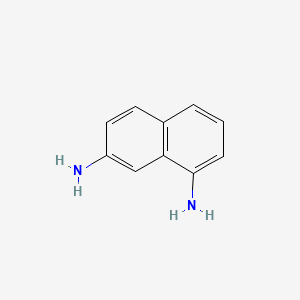

1,7-Diaminonaphthalene

CAS No.: 2243-64-3

Cat. No.: VC8256992

Molecular Formula: C10H10N2

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2243-64-3 |

|---|---|

| Molecular Formula | C10H10N2 |

| Molecular Weight | 158.2 g/mol |

| IUPAC Name | naphthalene-1,7-diamine |

| Standard InChI | InChI=1S/C10H10N2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,11-12H2 |

| Standard InChI Key | ZDWYJINCYGEEJB-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C(C=C2)N)C(=C1)N |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)N)C(=C1)N |

Introduction

Structural and Chemical Properties of 1,7-Diaminonaphthalene

1,7-Diaminonaphthalene belongs to the naphthalenediamine family, characterized by a fused bicyclic aromatic system with two amino substituents. Unlike its 1,8-isomer, which benefits from peri-substitution (amino groups at adjacent positions on opposing rings), the 1,7 configuration introduces steric and electronic differences that influence reactivity.

Molecular Geometry and Electronic Configuration

The planar naphthalene backbone in 1,7-diaminonaphthalene creates a non-symmetrical arrangement of amino groups. Density functional theory (DFT) studies suggest reduced conjugation between the amino groups compared to 1,8-diaminonaphthalene due to the larger inter-group distance . This impacts its acid-base behavior, with predicted pKa values diverging from those of the 1,8 isomer .

Physicochemical Characteristics

Available data for analogous diamines suggest the following inferred properties for 1,7-diaminonaphthalene:

The compound’s air sensitivity and tendency to oxidize are expected to mirror 1,8-diaminonaphthalene, necessitating inert storage conditions .

Synthetic Pathways to 1,7-Diaminonaphthalene

Nitration-Reduction Route

The synthesis of 1,7-diaminonaphthalene theoretically follows pathways analogous to its 1,8-isomer, though positional selectivity poses challenges:

-

Nitration of Naphthalene: Direct nitration yields a mixture of mono- and di-nitronaphthalenes. Achieving 1,7-dinitronaphthalene requires stringent regiocontrol, as typical nitration favors 1,5 and 1,8 positions .

-

Catalytic Hydrogenation: Reduction of 1,7-dinitronaphthalene using H₂/Pd-C or hydrazine hydrate in the presence of Fe/acetic acid . Industrial-scale methods for the 1,8 isomer (e.g., CN103664645A) highlight the need for optimized catalysts to suppress isomerization .

Alternative Approaches

-

Bucherer Reaction: Amination of naphthols under high-pressure NH₃, though this favors 1-amino derivatives.

-

Directed Ortho-Metalation: Using directed lithiation strategies to install amino groups, though this remains unexplored for 1,7 systems.

Reactivity and Functionalization

The 1,7-diaminonaphthalene scaffold offers two nucleophilic amino groups for electrophilic substitution. Key reactions include:

Azo Coupling

Under diazotization conditions, 1,7-diaminonaphthalene can form bis-azo compounds, though regioselectivity differs from the 1,8 isomer due to electronic effects . Computational studies (DFT/B3LYP) predict preferential coupling at the 4-position .

Cyclocondensation Reactions

Reaction with carbonyl compounds (e.g., ethyl aroylpyruvate) yields perimidine derivatives, as demonstrated for 1,8-diaminonaphthalene . The 1,7 isomer’s steric profile may alter reaction kinetics and product stability.

Challenges and Future Directions

-

Synthetic Accessibility: Current methods lack regioselectivity for 1,7-dinitronaphthalene, necessitating advanced catalytic systems.

-

Characterization Gaps: NMR and X-ray data are critical to confirm structure and tautomeric forms .

-

Toxicity and Safety: No data exist on occupational exposure limits or ecotoxicology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume